molecular formula C26H37NO B284640 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol CAS No. 17330-09-5

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol

Cat. No.: B284640
CAS No.: 17330-09-5
M. Wt: 379.6 g/mol
InChI Key: CKEXYVSMAAJUCU-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol is an organic compound with the molecular formula C26H37NO. It is a phenolic compound characterized by the presence of two tert-butyl groups and a piperidinylmethyl group attached to a phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol typically involves the Friedel-Crafts alkylation of phenol with isobutene, catalyzed by aluminum phenoxide . The reaction proceeds as follows:

C6H5OH+2CH2=C(CH3)2((CH3)3C)2C6H3OHC_6H_5OH + 2 CH_2=C(CH_3)_2 \rightarrow ((CH_3)_3C)_2C_6H_3OH C6​H5​OH+2CH2​=C(CH3​)2​→((CH3​)3​C)2​C6​H3​OH

This method is efficient and widely used in industrial settings.

Industrial Production Methods

Industrial production of this compound follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of aluminum phenoxide as a catalyst is crucial for the selective ortho-alkylation of phenol .

Chemical Reactions Analysis

Types of Reactions

2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Friedel-Crafts alkylation or acylation reactions are employed, using catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various alkylated or arylated phenols.

Mechanism of Action

The antioxidant properties of 2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound interacts with free radicals, converting them into more stable, non-reactive species .

Properties

IUPAC Name

2,6-ditert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO/c1-25(2,3)21-17-20(18-22(24(21)28)26(4,5)6)23(19-13-9-7-10-14-19)27-15-11-8-12-16-27/h7,9-10,13-14,17-18,23,28H,8,11-12,15-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEXYVSMAAJUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=CC=C2)N3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390782
Record name AP-906/41928027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17330-09-5
Record name AP-906/41928027
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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